molecular formula C9H8Cl2O3 B1410067 3,6-Dichloro-2-methylmandelic acid CAS No. 1806347-63-6

3,6-Dichloro-2-methylmandelic acid

Cat. No. B1410067
CAS RN: 1806347-63-6
M. Wt: 235.06 g/mol
InChI Key: WOYCZGUUCNDOES-UHFFFAOYSA-N
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Description

3,6-Dichloro-2-methylmandelic acid (DCMMA) is a chlorinated aromatic acid that is widely used in pharmaceuticals, pesticides, and other related products. It is a white crystalline solid that is soluble in water and has a pKa of 4.9. DCMMA is a member of the mandelic acid family, and it is known to exhibit a range of biological activities, including antimicrobial, antifungal, and anti-inflammatory properties. DCMMA is a versatile compound that has many applications in the laboratory and in the field.

Mechanism of Action

The mechanism of action of 3,6-Dichloro-2-methylmandelic acid is not yet fully understood. However, it is believed that this compound may interact with various proteins and enzymes to affect the activity of these molecules. In addition, it is thought that this compound may act as an antioxidant, scavenging free radicals and reducing oxidative stress. Furthermore, this compound has been shown to inhibit the activity of cyclooxygenase enzymes, which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
This compound has been shown to possess a variety of biochemical and physiological effects. In laboratory studies, this compound has been shown to inhibit the activity of cyclooxygenase enzymes, reduce the production of pro-inflammatory mediators, and reduce oxidative stress. Furthermore, this compound has been shown to possess antimicrobial and antifungal activity, as well as to possess anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 3,6-Dichloro-2-methylmandelic acid in laboratory experiments is that it is relatively easy to synthesize and is relatively inexpensive. In addition, it has a wide range of applications and can be used to study a variety of biological processes. However, one of the major limitations of using this compound in laboratory experiments is that the mechanism of action is not yet fully understood. Furthermore, there is limited data on the long-term effects of this compound on the human body.

Future Directions

Future research should focus on elucidating the mechanism of action of 3,6-Dichloro-2-methylmandelic acid and further exploring its potential applications. In particular, further studies should be conducted to investigate the long-term effects of this compound on the human body. Furthermore, additional studies should be conducted to explore the potential of this compound as an antibiotic and antifungal agent. Finally, further research should be conducted to explore the potential of this compound as an antioxidant and to investigate its potential use in the development of new drugs.

Scientific Research Applications

3,6-Dichloro-2-methylmandelic acid is used in a variety of scientific research applications, including the study of the effects of drugs on the central nervous system and the cardiovascular system. It has also been used to study the effects of environmental pollutants on the human body. In addition, this compound has been used in the development of new antibiotics and antifungal agents. Furthermore, this compound has been used in the study of the mechanisms of action of various drugs and in the investigation of the molecular basis of disease.

properties

IUPAC Name

2-(3,6-dichloro-2-methylphenyl)-2-hydroxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O3/c1-4-5(10)2-3-6(11)7(4)8(12)9(13)14/h2-3,8,12H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOYCZGUUCNDOES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C(C(=O)O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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